molecular formula C13H17BO5 B12331915 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

Cat. No.: B12331915
M. Wt: 264.08 g/mol
InChI Key: HFYLMDURJRSTHA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is a chemical compound with the molecular formula C13H17BO4. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in various functionalized benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the compound acts as a boronic acid derivative, reacting with aryl halides to form biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is unique due to its combination of a hydroxyl group and a dioxaborolane ring, which provides versatility in various chemical reactions. Its ability to form stable boron complexes makes it particularly valuable in organic synthesis and material science.

Properties

Molecular Formula

C13H17BO5

Molecular Weight

264.08 g/mol

IUPAC Name

2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,15H,1-4H3,(H,16,17)

InChI Key

HFYLMDURJRSTHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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